molecular formula C10H14N2O3 B066775 3,5-Diamino-4-isopropoxybenzoic acid CAS No. 177960-36-0

3,5-Diamino-4-isopropoxybenzoic acid

Cat. No.: B066775
CAS No.: 177960-36-0
M. Wt: 210.23 g/mol
InChI Key: CNPRDVSMOCSOJV-UHFFFAOYSA-N
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Description

3,5-Diamino-4-isopropoxybenzoic acid is a chemical compound for research and development applications. As a derivative of benzoic acid featuring both diamine and isopropoxy functional groups, it serves as a versatile synthetic intermediate or building block in organic chemistry and pharmaceutical research . The specific physicochemical properties, spectral data, and toxicological hazard information for this material should be verified by the researcher. This product is intended for laboratory research purposes only and is not classified as a drug, pharmaceutical, or medical agent. Handle with appropriate personal protective equipment in a well-ventilated environment.

Properties

CAS No.

177960-36-0

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3,5-diamino-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H14N2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,11-12H2,1-2H3,(H,13,14)

InChI Key

CNPRDVSMOCSOJV-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1N)C(=O)O)N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1N)C(=O)O)N

Synonyms

Benzoic acid, 3,5-diamino-4-(1-methylethoxy)- (9CI)

Origin of Product

United States

Scientific Research Applications

3,5-Diamino-4-isopropoxybenzoic acid (DIPA) is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of biochemistry, pharmaceuticals, and food technology. This article explores its applications in detail, supported by case studies and data tables.

Chemical Properties and Structure

This compound is an aromatic compound characterized by two amino groups and an isopropoxy group attached to a benzoic acid backbone. Its chemical formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3}. The presence of amino groups allows for various interactions in biological systems, making it a valuable compound in medicinal chemistry.

Inhibition of Protein Aging

One of the notable applications of DIPA is its role in inhibiting nonenzymatic cross-linking of proteins, which is a significant factor in protein aging. This process leads to the formation of advanced glycosylation end-products (AGEs), contributing to various age-related diseases such as diabetes and cardiovascular disorders. DIPA has been shown to react with early glycosylation products, effectively preventing the formation of AGEs .

Case Study: Therapeutic Implications

A study demonstrated that DIPA could be used therapeutically to improve the longevity and functionality of critical proteins like collagen and elastin. By inhibiting AGEs' formation, it may help mitigate conditions associated with aging, such as osteoarthritis and skin wrinkling .

Food Preservation

DIPA's ability to inhibit protein cross-linking also extends to food technology. It can be incorporated into food products to delay spoilage by preventing the Maillard reaction, which leads to browning and degradation of proteins in food items. This application not only enhances shelf life but also offers a safer alternative to traditional preservatives that may cause allergic reactions .

Data Table: Comparison of DIPA with Traditional Preservatives

Preservative TypeMechanismSafety ProfileEfficacy Against Spoilage
DIPAInhibits AGEs formationNon-toxicHigh
Sulfur DioxidePrevents enzymatic browningAllergic reactionsModerate
Sodium BenzoateInhibits microbial growthGenerally recognizedVariable

Pharmaceutical Applications

DIPA has potential pharmaceutical applications due to its structural properties that allow it to interact with various biological targets. It has been explored as a precursor for synthesizing other bioactive compounds and as a component in drug formulations aimed at treating metabolic disorders related to protein glycation .

Case Study: Drug Development

Research indicates that incorporating DIPA into drug formulations could enhance the efficacy of treatments for conditions like diabetes by targeting AGEs directly. This application is particularly relevant in developing novel therapeutic strategies that focus on reducing the burden of age-related diseases .

Analytical Chemistry

In analytical chemistry, DIPA has been utilized in fluorescence assays for quantifying DNA purity and concentration. Its ability to form complexes with nucleic acids makes it a valuable reagent in molecular biology techniques .

Example Application

The diaminobenzoic acid fluorescence assay has been effectively employed in conjunction with UV absorbance methods to assess DNA preparations' quality, demonstrating DIPA's versatility beyond traditional applications .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent patterns, solubility, and functional properties of 3,5-diamino-4-isopropoxybenzoic acid with related benzoic acid derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Solubility (Water) Key Applications Reference
This compound -NH₂ (3,5), -OCH(CH₃)₂ (4) ~240.3 (estimated) Low (hydrophobic) Drug intermediates, ligands Inferred
4-Hydroxybenzoic acid -OH (4) 138.12 Moderate (1.7 g/L) Preservatives, polymer synthesis
3,4-Dihydroxybenzoic acid -OH (3,4) 154.12 High (soluble) Antioxidants, chelating agents
3,5-Dibromo-4-methylbenzoic acid -Br (3,5), -CH₃ (4) 311.95 Insoluble Halogenated intermediates
Caffeic acid -OH (3,4), -CH=CHCOOH (side chain) 180.16 Moderate Antioxidants, nutraceuticals

Key Observations :

  • Solubility : Hydrophilic substituents (e.g., -OH, -NH₂) enhance aqueous solubility, while bulky groups (e.g., -OCH(CH₃)₂, -Br) reduce it.
  • Acidity: Electron-withdrawing groups (e.g., -Br, -NO₂) lower pKa (increase acidity), whereas electron-donating groups (e.g., -OCH₃, -NH₂) raise pKa .
  • Applications: Amino and alkoxy substituents (as in this compound) are advantageous in drug design for targeting enzymes (e.g., kinase inhibitors), while hydroxylated analogs (e.g., 4-hydroxybenzoic acid) dominate in preservatives and polymer synthesis .

Reactivity and Stability

  • Amino Groups: The amino groups in this compound may undergo reactions typical of aromatic amines, such as diazotization or Schiff base formation, enabling covalent conjugation in drug delivery systems .
  • Alkoxy vs. Hydroxy Groups : Unlike 4-hydroxybenzoic acid, the isopropoxy group in the target compound is less prone to oxidation but may sterically hinder interactions in biological systems .
  • Halogenated Analogs : Brominated derivatives (e.g., 3,5-dibromo-4-methylbenzoic acid) exhibit higher thermal stability but lower biocompatibility due to halogen toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Diamino-4-isopropoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, introducing the isopropoxy group to a pre-functionalized benzoic acid core (e.g., 3,5-diaminobenzoic acid) using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization involves adjusting reaction time, temperature, and stoichiometry. Monitoring via TLC or HPLC is critical to track intermediate formation. Post-synthesis purification through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yield .

Q. How should researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to detect impurities (<0.5% threshold).
  • NMR : Compare ¹H/¹³C NMR spectra (DMSO-d₆ or CDCl₃) with reference standards to confirm substituent positions and isopropoxy group integrity.
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight and fragmentation patterns .

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility varies with solvent polarity—high solubility in DMSO or DMF, moderate in methanol, and low in water. Stability tests under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) should be conducted via accelerated degradation studies. Store at 2–8°C in inert atmosphere (argon) to prevent oxidation of amino groups. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations). Standardize protocols using validated reference compounds (e.g., salicylic acid derivatives for anti-inflammatory assays). Perform dose-response curves (IC₅₀/EC₅₀) in triplicate, and validate via orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). Meta-analysis of literature data using tools like PRISMA can identify confounding variables .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the isopropoxy, amino, or carboxyl groups (e.g., fluorination, alkylation) to assess electronic/steric effects.
  • Computational Modeling : Use DFT calculations (Gaussian or Schrödinger Suite) to predict binding affinities to target proteins (e.g., COX-2).
  • Biological Validation : Pair synthetic derivatives with enzyme inhibition assays (e.g., fluorescence polarization) and cellular uptake studies (LC-MS quantification) .

Q. How can researchers address analytical challenges in distinguishing this compound from structural analogs?

  • Methodological Answer : Employ hyphenated techniques like LC-MS/MS with MRM (multiple reaction monitoring) to differentiate isomers. For example, monitor unique fragment ions (e.g., m/z 180 for isopropoxy loss) or use chiral columns (e.g., CHIRALPAK IA) for enantiomeric separation. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodological Answer : Focus on bioavailability (%F), half-life (t₁/₂), and tissue distribution. Administer via oral gavage and intravenous routes in rodent models, followed by plasma sampling (LC-MS/MS quantification). Use compartmental modeling (e.g., WinNonlin) to calculate AUC and clearance. Assess metabolite formation (e.g., glucuronidation) via liver microsome assays .

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